molecular formula C11H9F2NO B11818882 (5-(2,4-Difluorophenyl)furan-2-yl)methanamine

(5-(2,4-Difluorophenyl)furan-2-yl)methanamine

Cat. No.: B11818882
M. Wt: 209.19 g/mol
InChI Key: FPJVNGNOFGNKLE-UHFFFAOYSA-N
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Description

(5-(2,4-Difluorophenyl)furan-2-yl)methanamine: is an organic compound characterized by the presence of a furan ring substituted with a 2,4-difluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,4-Difluorophenyl)furan-2-yl)methanamine typically involves the lithiation of a precursor compound followed by a reaction with an appropriate amine source. For instance, the compound can be synthesized by lithiating a furan derivative with an alkyllithium reagent (e.g., tert-butyl lithium) in a suitable solvent such as tetrahydrofuran (THF) and then reacting it with a difluorophenyl halide .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions: (5-(2,4-Difluorophenyl)furan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring and the phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry: In chemistry, (5-(2,4-Difluorophenyl)furan-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-(2,4-Difluorophenyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: (5-(2,4-Difluorophenyl)furan-2-yl)methanamine is unique due to the specific positioning of the difluorophenyl group on the furan ring. This structural feature may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

[5-(2,4-difluorophenyl)furan-2-yl]methanamine

InChI

InChI=1S/C11H9F2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5H,6,14H2

InChI Key

FPJVNGNOFGNKLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)CN

Origin of Product

United States

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